Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
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Overview
Description
Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is a complex organic compound with a unique structure that combines cyclopropane, sulfonic acid, pyrrolidine, and dioxaborolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the sulfonic acid group, and the coupling of the pyrrolidine and dioxaborolane moieties. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagent.
Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: Coupling of the pyrrolidine and dioxaborolane moieties using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonic acid derivatives: Compounds with similar cyclopropane and sulfonic acid moieties.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-dione.
Dioxaborolane derivatives: Compounds with the dioxaborolane moiety, such as pinacolborane.
Uniqueness
Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is unique due to its combination of structural features, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in synthesis make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H29BN2O5S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C20H29BN2O5S/c1-19(2)20(3,4)28-21(27-19)15-11-14(18(24)23-9-5-6-10-23)12-16(13-15)22-29(25,26)17-7-8-17/h11-13,17,22H,5-10H2,1-4H3 |
InChI Key |
NDQJMWWNFJZKMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C3CC3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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